3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid: is an organic compound with the molecular formula C14H17NO4 It is characterized by a benzoic acid moiety substituted with a 2-hydroxycyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting cyclohexylamine with phosgene or a suitable carbamoyl chloride under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the 2-position of the cyclohexyl ring.
Coupling with Benzoic Acid: The final step involves coupling the hydroxylated carbamoyl intermediate with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation, and alkyl halides for alkylation.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It is being investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It enhances the mechanical properties and stability of these materials.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their conformation. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 3-[(2-hydroxycyclohexyl)carbamoyl]phenylacetic acid
- 3-[(2-hydroxycyclohexyl)carbamoyl]benzamide
- 3-[(2-hydroxycyclohexyl)carbamoyl]benzenesulfonic acid
Comparison: 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid is unique due to the presence of both a hydroxyl group and a carbamoyl group on the cyclohexyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
1285690-85-8 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H17NO4/c16-12-7-2-1-6-11(12)15-13(17)9-4-3-5-10(8-9)14(18)19/h3-5,8,11-12,16H,1-2,6-7H2,(H,15,17)(H,18,19) |
InChI Key |
DCNHBIIFRMKENY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=CC=C2)C(=O)O)O |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.